5-Amino-2-fluoro-4-methylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

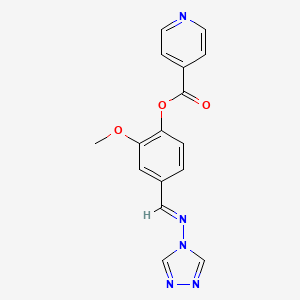

“5-Amino-2-fluoro-4-methylphenol” is a chemical compound with the CAS Number: 1312884-54-0 . It has a molecular weight of 141.15 . The compound is solid in physical form and is stored under nitrogen at a temperature of 4°C . It is also important to protect it from light .

Molecular Structure Analysis

The IUPAC name for this compound is 5-amino-2-fluoro-4-methylphenol . The InChI code is 1S/C7H8FNO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,9H2,1H3 . The InChI key is RGIMYHDKIDWJQA-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

As mentioned earlier, “5-Amino-2-fluoro-4-methylphenol” is a solid compound . It is stored under nitrogen at a temperature of 4°C . It is also important to protect it from light .

Applications De Recherche Scientifique

Radiopharmaceutical Development

A study described the synthesis of a compound for potential use as a radioligand for the GABA receptor in the brain. This process involved the O-methylation of a related compound, demonstrating the relevance of such chemical structures in the development of radiopharmaceuticals (Vos & Slegers, 1994).

Intracellular pH Measurement

Another study developed fluorinated o-aminophenol derivatives, including 5-fluoro-2-aminophenol, as pH-sensitive probes. These compounds were designed to measure intracellular pH, demonstrating the utility of such fluorinated compounds in biological sensing applications (Rhee, Levy, & London, 1995).

Serotonin Receptor Ligands

A virtual screening campaign identified a compound structurally related to 5-amino-2-fluoro-4-methylphenol as a potential ligand for serotonin receptors, indicating the significance of this chemical structure in the development of novel therapeutic agents (Staroń et al., 2019).

Measurement of Magnesium Ion Concentration

Fluorinated derivatives of aminophenol, similar to 5-amino-2-fluoro-4-methylphenol, were synthesized for use as 19F NMR indicators of free cytosolic magnesium concentration, highlighting the application of such compounds in biochemical analysis (Levy et al., 1988).

RNA Biochemistry

In RNA biochemistry, specific 2'-O-methylation of oligoribonucleotides was achieved using a protecting group related to 5-amino-2-fluoro-4-methylphenol. This illustrates the compound's relevance in the synthesis of modified nucleotides for RNA studies (Beijer et al., 1990).

Cancer Research

Related fluorinated compounds have been used to synthesize oligonucleotides for studying DNA methyltransferases, indicating the role of such chemical structures in cancer research (Schmidt et al., 1992).

Polymer Science

In polymer science, a study investigated the effect of electron-donating groups on physical properties of polyphenols derived from aminophenol compounds, showcasing the importance of such chemical structures in materials science (Kaya, Kamaci, & Arican, 2012).

NMR Spectroscopy in DNA Studies

A compound closely related to 5-amino-2-fluoro-4-methylphenol was synthesized for studying B/Z-DNA transition using 19F NMR spectroscopy, demonstrating the use of fluorinated phenols in advanced spectroscopic techniques (Solodinin et al., 2019).

Alzheimer's Disease Research

In Alzheimer's disease research, a fluorine-containing compound structurally similar to 5-amino-2-fluoro-4-methylphenol was used as a molecular imaging probe, highlighting the compound's potential in neurological studies (Kepe et al., 2006).

Safety and Hazards

Mécanisme D'action

Propriétés

IUPAC Name |

5-amino-2-fluoro-4-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIMYHDKIDWJQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2402585.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2402587.png)

![Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate](/img/structure/B2402589.png)

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2402593.png)

![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402594.png)

![furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2402599.png)

![[4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2402601.png)

![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B2402602.png)